2-(Aminomethyl)benzofuran

Description

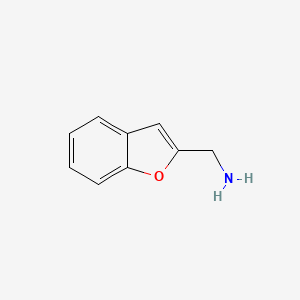

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUXAKYABIDWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597873 | |

| Record name | 1-(1-Benzofuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37798-05-3 | |

| Record name | 1-(1-Benzofuran-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Aminomethyl)benzofuran chemical properties

An In-Depth Technical Guide to 2-(Aminomethyl)benzofuran (CAS: 37798-05-3): Properties, Synthesis, and Applications

Abstract

2-(Aminomethyl)benzofuran is a heterocyclic amine that has emerged as a crucial building block in medicinal chemistry and materials science. Its rigid benzofuran core, combined with the reactive primary amine functionality, makes it a versatile scaffold for the synthesis of complex molecules with a wide array of biological activities. The benzofuran motif is present in numerous natural products and clinically approved drugs, establishing it as a "privileged structure" in drug discovery.[1][2][3] This guide provides a comprehensive technical overview of 2-(Aminomethyl)benzofuran, detailing its physicochemical properties, common synthetic routes, chemical reactivity, spectroscopic profile, and key applications, with a focus on its role in the development of novel therapeutics for researchers, scientists, and drug development professionals.

Introduction to 2-(Aminomethyl)benzofuran

The Benzofuran Scaffold: A Privileged Structure in Drug Discovery

The benzofuran ring system, consisting of a benzene ring fused to a furan ring, is a cornerstone of many biologically active compounds.[2][4] This scaffold is found in a host of medicines, including the antiarrhythmic agent amiodarone, the antifungal drug griseofulvin, and various compounds investigated for anticancer, anti-inflammatory, and antiviral properties.[5][6] Its prevalence is due to its favorable pharmacological profile, including its ability to engage in various non-covalent interactions with biological targets and its relative metabolic stability. The development of synthetic methodologies to access functionalized benzofurans remains an active area of chemical research.[2][7]

2-(Aminomethyl)benzofuran: A Key Synthetic Intermediate

2-(Aminomethyl)benzofuran positions a nucleophilic aminomethyl group at the 2-position of the benzofuran ring, a site often targeted for derivatization. This strategic placement allows for the direct incorporation of the benzofuran moiety into larger molecular frameworks via standard amine chemistries. Consequently, it serves as an invaluable intermediate for creating libraries of compounds for high-throughput screening and lead optimization. Its structure is particularly valuable for synthesizing molecules designed to interact with central nervous system (CNS) targets, such as serotonin and dopamine receptors.[8]

Chemical Identity

| Property | Value | Source(s) |

| CAS Number | 37798-05-3 | [9][10] |

| Molecular Formula | C₉H₉NO | [8][9] |

| Molecular Weight | 147.17 g/mol | [8][9] |

| Synonyms | BENZOFURAN-2-YLMETHANAMINE, 1-benzofuran-2-ylmethanamine | [9][11] |

| SMILES | C1=CC=C2C(=C1)C=C(CN)O2 | [9] |

| InChI Key | DLUXAKYABIDWMU-UHFFFAOYSA-N | [11] |

Physicochemical and Computational Properties

The physical and computational properties of a molecule are critical predictors of its behavior in both chemical reactions and biological systems.

Physical Properties

| Property | Value | Source(s) |

| Purity | ≥95% (Typical commercial grade) | [8][9] |

| Storage | 4°C, protect from light | [9] |

| Shipping | Room temperature in continental US; may vary elsewhere | [9] |

Computational Chemistry Data

These parameters are often used to assess the "drug-likeness" of a molecule according to frameworks like Lipinski's Rule of Five. The values for 2-(Aminomethyl)benzofuran suggest good potential for oral bioavailability.

| Property | Value | Significance in Drug Discovery | Source(s) |

| Topological Polar Surface Area (TPSA) | 39.16 Ų | Predicts drug transport properties (e.g., cell permeability). A value < 140 Ų is generally favorable for oral bioavailability. | [9] |

| LogP (Octanol/Water Partition Coefficient) | 1.8915 | Measures lipophilicity. Values between 1 and 3 are often optimal for CNS drugs. | [9] |

| Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets. | [9] |

| Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. | [9] |

| Rotatable Bonds | 1 | A low number (<10) is associated with higher oral bioavailability and metabolic stability. | [9] |

Synthesis and Manufacturing

The synthesis of 2-(Aminomethyl)benzofuran can be approached from several precursors, with the choice of route often depending on the availability of starting materials and the desired scale.

Retrosynthetic Analysis & Strategic Considerations

A common retrosynthetic approach disconnects the C-N bond of the target molecule, leading back to a 2-(halomethyl)benzofuran intermediate via nucleophilic substitution, or more efficiently, it traces the amine back to a nitrile or an oxime precursor. The reduction of 2-cyanobenzofuran is a robust and widely applicable strategy, as the nitrile can be readily prepared from the corresponding 2-halobenzofuran or via cyclization strategies starting from salicylaldehyde derivatives.

Protocol: Synthesis via Reduction of 2-Cyanobenzofuran

This protocol describes a representative lab-scale synthesis. The choice of lithium aluminum hydride (LiAlH₄) as the reducing agent is based on its high efficacy in converting nitriles to primary amines.

Step 1: Synthesis of 2-Cyanobenzofuran from Salicylaldehyde

-

Rationale: This step builds the core benzofuran ring system. The reaction between salicylaldehyde and chloroacetonitrile under basic conditions (Perkin-like condensation followed by cyclization) is a well-established method.

-

To a stirred solution of salicylaldehyde (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in dry acetone, add chloroacetonitrile (1.1 eq) dropwise.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-cyanobenzofuran.

Step 2: Reduction of 2-Cyanobenzofuran to 2-(Aminomethyl)benzofuran

-

Rationale: LiAlH₄ is a powerful, non-selective reducing agent suitable for this transformation. The reaction must be conducted under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 2-cyanobenzofuran (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safely neutralizing excess hydride and precipitating aluminum salts into a filterable solid.

-

Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield crude 2-(Aminomethyl)benzofuran. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt.

Synthetic Workflow Diagram

Chemical Reactivity and Derivatization

The synthetic utility of 2-(Aminomethyl)benzofuran stems from the distinct reactivities of its aminomethyl group and the benzofuran ring.

Reactivity of the Aminomethyl Group

The primary amine is a potent nucleophile and readily undergoes a variety of classical transformations, making it the primary handle for derivatization.

-

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields stable amide derivatives. This is a common strategy for linking the scaffold to other molecular fragments.

-

N-Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones forms imines, which can be used as intermediates or as final products themselves.

Reactivity of the Benzofuran Ring System

The benzofuran ring can undergo electrophilic aromatic substitution. The furan ring is generally more susceptible to electrophilic attack than the benzene ring.[12] However, the free amine in 2-(Aminomethyl)benzofuran can interfere with or be degraded by common electrophilic reagents (e.g., Lewis acids in Friedel-Crafts reactions).

-

Rationale for N-Protection: To perform selective chemistry on the aromatic core, the amine must first be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable to many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid). This strategy prevents the amine from acting as a Lewis base, which would quench catalysts, and avoids unwanted side reactions.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of 2-(Aminomethyl)benzofuran. The following data are typical for this compound.

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Multiplets between δ 7.2-7.7 ppm (4H, benzene ring). Furan Proton: Singlet or narrow multiplet around δ 6.7 ppm (1H, H3 of furan). Methylene Protons (-CH₂-): Singlet around δ 3.9-4.1 ppm (2H). Amine Protons (-NH₂): Broad singlet around δ 1.5-2.5 ppm (2H, concentration-dependent, exchanges with D₂O). |

| ¹³C NMR | Aromatic Carbons: Signals between δ 110-160 ppm. Key signals include the oxygen-bearing carbons C7a (~δ 155 ppm) and C2 (~δ 150 ppm). Methylene Carbon (-CH₂-): Signal around δ 40-45 ppm. |

| IR (Infrared) | N-H Stretch: Two characteristic bands for a primary amine at ~3300-3400 cm⁻¹. C-H Stretch (Aromatic): ~3050-3150 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2950 cm⁻¹. C=C Stretch (Aromatic): ~1450-1600 cm⁻¹. C-O-C Stretch (Ether): ~1050-1250 cm⁻¹. |

| MS (Mass Spec.) | Molecular Ion (M⁺): m/z 147. Key Fragment: m/z 130, corresponding to the loss of the amino group (-NH₂). Another significant fragment at m/z 118 from the loss of the -CH₂NH₂ group. |

Note: Specific chemical shifts (δ) in NMR are dependent on the solvent used. The provided data is a general guide.[13][14][15][16][17]

Applications in Research and Drug Development

The structure of 2-(Aminomethyl)benzofuran makes it a valuable starting material for compounds targeting a range of diseases.[2][4]

Central Nervous System (CNS) Agents

Many psychoactive compounds feature a phenethylamine backbone. 2-(Aminomethyl)benzofuran can be considered a rigid analog where the ethylamine side chain is constrained by the furan ring. This structural motif has been extensively explored for developing ligands for serotonin (5-HT) and dopamine receptors, which are key targets in treating depression, anxiety, and other neurological disorders.[8][18]

Anticancer Research: P-glycoprotein (P-gp) Inhibition

Multidrug resistance (MDR) is a major challenge in chemotherapy. One mechanism is the overexpression of efflux pumps like P-glycoprotein (P-gp), which expel anticancer drugs from the cell. Novel 2-aminobenzofuran derivatives have been synthesized and identified as potent P-gp inhibitors.[1] These compounds can re-sensitize resistant cancer cells to conventional chemotherapeutics, offering a promising strategy to overcome MDR.[1]

Other Therapeutic Areas

The benzofuran core is associated with a broad spectrum of biological activities.[3] Derivatives of 2-(Aminomethyl)benzofuran have been investigated for:

-

Antifungal and Antimicrobial Activity [5]

-

Anti-inflammatory Properties

-

Antiarrhythmic Effects

Application Pathway

Safety and Handling

Hazard Identification

2-(Aminomethyl)benzofuran is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9] The GHS pictogram is GHS07 (Warning).[9]

Recommended Handling Procedures

Given its hazard profile, standard laboratory precautions should be strictly followed:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of contact, wash the affected area immediately with copious amounts of water.

Storage and Stability

For long-term stability, the compound should be stored at 4°C in a tightly sealed container, protected from light and moisture.[9] Some suppliers indicate that it can be stored at room temperature.[8]

Conclusion

2-(Aminomethyl)benzofuran is a synthetically accessible and highly versatile chemical intermediate. Its physicochemical properties make it an attractive scaffold for drug design, particularly for CNS and oncology applications. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this potent building block in the creation of novel, biologically active molecules. The continued exploration of derivatives based on this core promises to yield new therapeutic agents with significant clinical potential.

References

-

MySkinRecipes. 2-(Aminomethyl)benzofuran. [Link]

-

National Institutes of Health (NIH). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. [Link]

-

National Institutes of Health (NIH). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

Beilstein Journals. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. [Link]

-

ResearchGate. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. [Link]

-

ResearchGate. 2-Acetylbenzofurans: Synthesis, Reactions and Applications. [Link]

-

PubChem. 2,5-Bis(aminomethyl)furan. [Link]

-

Wikipedia. Substituted benzofuran. [Link]

-

ResearchGate. (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

-

MedCrave. Mini review on important biological properties of benzofuran derivatives. [Link]

-

ResearchGate. (PDF) Reactivity of Benzofuran Derivatives. [Link]

-

Cheméo. Benzofuran (CAS 271-89-6) - Chemical & Physical Properties. [Link]

-

PubMed. An update on benzofuran inhibitors: a patent review. [Link]

-

National Center for Biotechnology Information (NCBI). TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran. [Link]

-

PubChem. 2-Methylbenzofuran. [Link]

-

PubMed. Bioactive Benzofuran derivatives: A review. [Link]

-

PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

-

ResearchGate. Identification of (2-Aminopropyl)benzofuran and Its Metabolites in Human Urine. [Link]

-

ResearchGate. Some clinical drugs containing benzofuran scaffolds. [Link]

-

PubMed. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. [Link]

-

DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

-

MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]

-

ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(Aminomethyl)benzofuran [myskinrecipes.com]

- 9. chemscene.com [chemscene.com]

- 10. 2-(Aminomethyl)benzofuran | 37798-05-3 [sigmaaldrich.cn]

- 11. 2-(Aminomethyl)benzofuran | 37798-05-3 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives [beilstein-journals.org]

- 14. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Substituted benzofuran - Wikipedia [en.wikipedia.org]

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 2-(Aminomethyl)benzofuran (CAS: 37798-05-3)

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are prevalent in numerous natural products and synthetic bioactive molecules, exhibiting a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5] Within this versatile class, 2-(Aminomethyl)benzofuran (CAS No. 37798-05-3) has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. Its structure combines the aromatic, electron-rich benzofuran core with a reactive primary amine, providing a key anchor point for derivatization and molecular elaboration.

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the synthesis, properties, and applications of 2-(Aminomethyl)benzofuran. We will delve into established synthetic methodologies, explore its role in the development of central nervous system (CNS) agents and other targeted therapies, and provide essential data for its laboratory use.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 2-(Aminomethyl)benzofuran is critical for its effective use in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 37798-05-3 | [6][7] |

| Molecular Formula | C₉H₉NO | [6] |

| Molecular Weight | 147.17 g/mol | [6] |

| Synonyms | 1-Benzofuran-2-ylmethanamine | [6] |

| SMILES | C1=CC=C2C(=C1)C=C(CN)O2 | [6] |

| InChI Key | DLUXAKYABIDWMU-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 39.16 Ų | [6] |

| logP | 1.8915 | [6] |

| Storage | 4°C, protect from light | [6] |

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly cataloged, its structure allows for the confident prediction of key spectroscopic features based on the analysis of the benzofuran core and related structures.[8][9]

-

¹H NMR: Protons on the aromatic benzene ring would appear in the δ 7.2-7.8 ppm region. The furan proton at the C3 position would likely be a singlet around δ 6.7-7.0 ppm. The methylene protons (-CH₂-) of the aminomethyl group would present as a singlet around δ 3.8-4.2 ppm, and the amine protons (-NH₂) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The methylene carbon would be expected in the δ 40-50 ppm region.

-

IR Spectroscopy: Key absorbances would include N-H stretching for the primary amine (two bands, ~3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and C-O-C stretching of the furan ring (~1050-1250 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 147. A prominent fragment would likely be the loss of the amino group (M-16) or the entire aminomethyl group, leading to the benzofuranyl cation.

Synthetic Strategies: Pathways to a Versatile Intermediate

The synthesis of 2-(Aminomethyl)benzofuran can be approached through several reliable and well-established organic chemistry transformations. The choice of route often depends on the availability of starting materials and the desired scale of the reaction. The most common strategies involve the functionalization of a pre-formed benzofuran ring system.

Caption: Key synthetic routes to 2-(Aminomethyl)benzofuran.

Route 1: Via 2-(Chloromethyl)benzofuran (Recommended Protocol)

This two-step pathway is highly effective, beginning with the conversion of a commercially available alcohol to a reactive alkyl halide, followed by a controlled amination reaction.

Step 1.1: Synthesis of 2-(Chloromethyl)benzofuran [10]

-

Rationale: Thionyl chloride (SOCl₂) is a standard and highly effective reagent for converting primary alcohols to primary alkyl chlorides. The reaction proceeds through a chlorosulfite intermediate, and the byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.

-

Protocol:

-

Charge a three-necked flask, equipped with a reflux condenser and a dropping funnel, with 2-benzofuranylmethanol (1.0 eq) dissolved in an anhydrous solvent like chloroform or dichloromethane.

-

Cool the solution in an ice bath.

-

Add thionyl chloride (1.5 - 2.0 eq) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of cold water or ice to quench the excess thionyl chloride.

-

Separate the organic phase. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally brine until neutral.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude 2-(chloromethyl)benzofuran can be purified by vacuum distillation or column chromatography.

-

Step 1.2: Gabriel Synthesis of 2-(Aminomethyl)benzofuran [11][12][13]

-

Rationale: The Gabriel synthesis is a superior method for preparing primary amines from alkyl halides.[11][12] It utilizes potassium phthalimide as an ammonia surrogate. The phthalimide nitrogen is deprotonated to form a potent nucleophile that displaces the halide. Importantly, the resulting N-alkylphthalimide is not nucleophilic, preventing the over-alkylation that plagues direct amination with ammonia.[12] The final amine is liberated by hydrazinolysis.

-

Protocol:

-

Dissolve 2-(chloromethyl)benzofuran (1.0 eq) and potassium phthalimide (1.1 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Heat the mixture to 80-100°C and stir for several hours until TLC indicates the consumption of the starting halide.

-

Cool the reaction mixture to room temperature and pour it into water to precipitate the crude N-(benzofuran-2-ylmethyl)phthalimide. Filter and wash the solid with water.

-

Suspend the dried phthalimide intermediate in ethanol or a similar alcohol.

-

Add hydrazine hydrate (N₂H₄·H₂O, 2.0-3.0 eq) to the suspension.

-

Heat the mixture to reflux. A thick white precipitate of phthalhydrazide will form. The reaction typically takes 2-4 hours.

-

Cool the mixture, and acidify with concentrated HCl to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the desired amine, which remains in solution.

-

Filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure.

-

Basify the residue with a strong base (e.g., NaOH solution) to a pH > 12 to liberate the free amine.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 2-(aminomethyl)benzofuran.

-

Alternative Routes

-

Reductive Amination of 2-Benzofurancarboxaldehyde: This method involves the reaction of 2-benzofurancarboxaldehyde (a commercially available starting material) with an ammonia source to form an intermediate imine, which is then reduced in situ to the primary amine.[14][15] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. This one-pot procedure is efficient but requires careful control of pH and reaction conditions.

-

Reduction of 2-Cyanobenzofuran: If the corresponding nitrile, 2-cyanobenzofuran, is accessible, it can be readily reduced to the primary amine.[16] Potent reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are effective. Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) offers a milder, albeit often slower, method.

Applications in Medicinal Chemistry and Drug Development

The 2-(aminomethyl)benzofuran scaffold is a cornerstone for building molecules that interact with key biological targets, particularly within the central nervous system.[17]

Caption: Relationship between the core scaffold and its therapeutic applications.

-

CNS Receptor Ligands: The structure is highly valuable for creating molecules that interact with serotonin and dopamine receptors.[17] For instance, N,N-disubstituted derivatives have been synthesized and shown to bind with nanomolar affinity and high selectivity to 5-HT1A serotonin receptors, which are implicated in mood and anxiety disorders.[18] This makes the scaffold a prime candidate for developing novel antidepressants and anxiolytics.

-

Histamine H3 Receptor Antagonists: Research has demonstrated that incorporating the aminomethyl benzofuran moiety into more complex structures can yield potent histamine H3 receptor antagonists.[19] H3 receptors are a key target in the CNS for treating cognitive disorders, sleep disorders, and other neurological conditions.

-

P-glycoprotein (P-gp) Inhibitors: In oncology, a major challenge is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein. Studies on 2-aminobenzofuran derivatives have shown their potential to act as P-gp inhibitors, which could be used to re-sensitize resistant cancer cells to chemotherapy.[4]

-

Psychoactive Compounds Research: It is important to note that other substituted aminopropyl benzofurans, such as 5-APB and 6-APB (sold under the name "Benzofury"), are known psychoactive substances.[20] While 2-(Aminomethyl)benzofuran itself is a research chemical and not a controlled substance, this highlights the profound ability of the benzofuran scaffold to interact with monoamine systems in the brain.

Safety, Handling, and Toxicity Considerations

As a research chemical, a full toxicological profile for 2-(Aminomethyl)benzofuran is not available. However, established best practices for handling chemical intermediates should be strictly followed.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[6]

-

Toxicity Context from Related Compounds: While not directly applicable, data from related psychoactive benzofuran derivatives provide a cautionary context. Compounds like N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB) have been associated with acute toxicity, presenting with symptoms of sympathomimetic excess, including hypertension, tachycardia, agitation, and hyperthermia.[21][22][23][24] This underscores the potential for benzofuran derivatives to possess significant biological activity and necessitates careful handling of all novel analogues. The primary amine functional group itself can be corrosive or irritating to skin and eyes.

Conclusion

2-(Aminomethyl)benzofuran is a high-value, versatile chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its straightforward synthesis from readily available precursors, combined with the strategic placement of a reactive primary amine on the privileged benzofuran scaffold, makes it an ideal starting point for constructing libraries of novel compounds. Its demonstrated utility in developing potent ligands for CNS receptors and other key biological targets ensures its continued relevance to scientists working at the forefront of pharmaceutical research.

References

-

PrepChem. Synthesis of 2-(Chloromethyl)benzofuran. Available from: [Link]

-

Liu, C.-Y., Zhao, J., & Huang, W.-Y. (2022). Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. Organic Letters. Available from: [Link]

-

MySkinRecipes. 2-(Aminomethyl)benzofuran. Available from: [Link]

-

Yao, B. B., et al. (2009). Synthesis and SAR of 5-amino- And 5-(aminomethyl)benzofuran Histamine H3 Receptor Antagonists With Improved Potency. PubMed. Available from: [Link]

-

Hofer, K. E., et al. (2016). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. PubMed. Available from: [Link]

-

PubChem. 2,5-Bis(aminomethyl)furan. Available from: [Link]

-

Liu, Y., et al. (2025). Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. ResearchGate. Available from: [Link]

-

Hofer, K. E., et al. (2016). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. ZORA (Zurich Open Repository and Archive). Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available from: [Link]

-

Hofer, K. E., et al. (2016). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. ResearchGate. Available from: [Link]

-

Liu, H., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health (NIH). Available from: [Link]

-

Dargan, P. I., et al. (2015). Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service. ResearchGate. Available from: [Link]

-

Wikipedia. Substituted benzofuran. Available from: [Link]

-

ResearchGate. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. Available from: [Link]

-

Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. Available from: [Link]

-

Wikipedia. Gabriel synthesis. Available from: [Link]

-

Organic Chemistry Portal. Benzofuran synthesis. Available from: [Link]

-

PubChem. 2-Benzofurancarboxaldehyde. Available from: [Link]

-

Boyé, S., et al. (1999). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. PubMed. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 2-Benzofurancarboxaldehyde (HMDB0033183). Available from: [Link]

-

Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]

-

Al-Ostath, A. I., et al. (2020). An update on benzofuran inhibitors: a patent review. PubMed. Available from: [Link]

-

Sharma, U., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health (NIH). Available from: [Link]

-

Chemistry LibreTexts. Gabriel Synthesis. Available from: [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. PubMed. Available from: [Link]

-

ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

-

Ronca, R., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. PubMed. Available from: [Link]

-

ResearchGate. Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. Available from: [Link]

-

Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available from: [Link]

-

National Institute of Standards and Technology. Benzofuran, 2-methyl-. Available from: [Link]

-

National Institute of Standards and Technology. Benzofuran. Available from: [Link]

Sources

- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. Benzofuran, 2-methyl- [webbook.nist.gov]

- 9. Benzofuran [webbook.nist.gov]

- 10. prepchem.com [prepchem.com]

- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2-苯并呋喃醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. 2-Benzofurancarboxaldehyde | C9H6O2 | CID 61341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2-(Aminomethyl)benzofuran [myskinrecipes.com]

- 18. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and SAR of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 21. Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran [zora.uzh.ch]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

2-(Aminomethyl)benzofuran molecular weight and formula

An In-Depth Technical Guide to 2-(Aminomethyl)benzofuran: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The benzofuran scaffold, a heterocyclic compound comprising fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its significance as a "privileged structure."[3][4] Benzofuran derivatives have demonstrated potent pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5]

Within this versatile class of molecules, 2-(Aminomethyl)benzofuran emerges as a particularly valuable building block for drug discovery and development. Its structure, featuring a reactive primary amine tethered to the benzofuran core, provides a strategic anchor point for synthetic elaboration. This guide offers a comprehensive technical overview of 2-(Aminomethyl)benzofuran, intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, outline a robust synthetic and characterization workflow, explore its critical applications in medicinal chemistry—especially in the development of central nervous system (CNS) agents—and detail essential safety and handling protocols.

Physicochemical Properties and Data

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and synthesis. The key identifiers and properties of 2-(Aminomethyl)benzofuran are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO | [6][7] |

| Molecular Weight | 147.17 g/mol | [7] |

| CAS Number | 37798-05-3 | [6][7] |

| Synonym | 1-Benzofuran-2-ylmethanamine | [7] |

| Appearance | Liquid | |

| Storage Conditions | 4°C, protect from light | [7] |

Table 2.1: Core Identification and Physical Data for 2-(Aminomethyl)benzofuran.

Computational models provide further insight into the molecule's behavior in biological systems.

| Computed Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 39.16 Ų | [7] |

| LogP (Octanol-Water Partition Coeff.) | 1.89 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Rotatable Bonds | 1 | [7] |

| SMILES | C1=CC=C2C(=C1)C=C(CN)O2 | [7] |

Table 2.2: Computed Physicochemical Properties of 2-(Aminomethyl)benzofuran.

Synthesis and Characterization Workflow

The synthesis of 2-(Aminomethyl)benzofuran can be approached through several established routes. A common and efficient strategy involves the reduction of a 2-substituted benzofuran precursor, such as 2-cyanobenzofuran. This approach is favored for its high yield and the commercial availability of the starting material.

Synthetic Strategy: Reduction of 2-Cyanobenzofuran

The conversion of a nitrile group to a primary amine is a fundamental transformation in organic synthesis. For this purpose, powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are ideal. LiAlH₄ provides a potent source of hydride ions (H⁻) capable of efficiently reducing the polar carbon-nitrogen triple bond of the nitrile.

Diagram 3.1: Proposed workflow for the synthesis of 2-(Aminomethyl)benzofuran.

Experimental Protocol: Synthesis via Nitrile Reduction

The following protocol is a representative, self-validating procedure for the synthesis and purification of the target compound.

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C using an ice bath. Causality: This exothermic reaction is controlled by slow addition at a reduced temperature to ensure safety and prevent side reactions.

Step 2: Addition of Starting Material

-

Dissolve 2-cyanobenzofuran (1.0 equivalent) in anhydrous THF.

-

Add the solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

Step 3: Reaction Monitoring and Quenching

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Once complete, cool the reaction back to 0°C.

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Trustworthiness: This specific sequence is critical for safely neutralizing excess LiAlH₄ and precipitating aluminum salts into a granular, easily filterable solid.

Step 4: Extraction and Isolation

-

Filter the resulting slurry through a pad of Celite, washing the filter cake with ethyl acetate.

-

Collect the filtrate and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol containing a small percentage (e.g., 1%) of triethylamine. Causality: The addition of a basic amine like triethylamine prevents the product from sticking to the acidic silica gel, ensuring better recovery and peak shape.

Spectroscopic Characterization

Structural confirmation of the final product is paramount and is achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons (4H): Multiplets in the range of δ 7.2-7.6 ppm. - Furan Proton (1H): A singlet around δ 6.7-6.8 ppm. - Methylene Protons (-CH₂-): A singlet around δ 4.0-4.2 ppm. - Amine Protons (-NH₂): A broad singlet around δ 1.5-2.5 ppm (exchangeable with D₂O). |

| ¹³C NMR | - Approximately 9 distinct carbon signals, with aromatic carbons in the δ 110-155 ppm range and the aliphatic -CH₂- carbon signal around δ 40-45 ppm. |

| Mass Spec. (ESI-MS) | - [M+H]⁺: Expected at m/z = 148.19. - Key Fragment: A prominent fragment corresponding to the benzofuranylmethyl cation (loss of NH₂) may be observed. |

| IR Spectroscopy | - N-H Stretch: A characteristic pair of medium peaks around 3300-3400 cm⁻¹ (primary amine). - C-O-C Stretch: A strong absorption band around 1050-1150 cm⁻¹. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |

Table 3.1: Expected Spectroscopic Data for 2-(Aminomethyl)benzofuran.

Applications in Medicinal Chemistry and Drug Development

2-(Aminomethyl)benzofuran is a highly sought-after intermediate primarily due to its utility in constructing molecules targeting the central nervous system.[6]

A Scaffold for CNS-Active Agents

The core structure of 2-(Aminomethyl)benzofuran can be viewed as a bioisostere of naturally occurring neurotransmitters like serotonin and dopamine. The benzofuran ring system mimics the indole ring of serotonin, while the aminomethyl side chain provides the key pharmacophoric element for receptor interaction. This makes it an ideal starting point for synthesizing ligands for serotonin and dopamine receptors, which are implicated in neurological disorders such as depression, anxiety, and Parkinson's disease.[6]

Research has shown that N-substituted derivatives of this scaffold can exhibit high affinity and selectivity for specific receptor subtypes, such as the 5-HT₁A receptor.[8]

Diagram 4.1: Role of 2-(Aminomethyl)benzofuran as a versatile scaffold.

Gateway to Broader Bioactivities

While its primary application lies in CNS research, the broader benzofuran class is known for a wide spectrum of pharmacological activities.[1] As a functionalized intermediate, 2-(Aminomethyl)benzofuran serves as an excellent starting point for creating libraries of novel compounds to be screened for other therapeutic targets. For instance, 2-aminobenzofuran derivatives have been investigated as potent P-glycoprotein inhibitors to overcome multidrug resistance in cancer and as potential anticancer agents themselves.[5][9]

Safety, Handling, and Storage

Proper handling of 2-(Aminomethyl)benzofuran is essential to ensure laboratory safety. The compound should be treated as a potentially hazardous chemical.

| Hazard Information | Details |

| GHS Pictogram(s) | GHS07 (Harmful) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. |

Table 5.1: GHS Safety Information for 2-(Aminomethyl)benzofuran.

Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors.

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a standard laboratory coat.

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

For long-term stability, refrigeration at 4°C is recommended.[7]

-

Protect from light to prevent degradation.[7]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Conclusion

2-(Aminomethyl)benzofuran is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthetic routes, and, most importantly, its structural relevance to key biological targets make it an invaluable asset for medicinal chemists. From the rational design of novel CNS therapies to the exploratory synthesis of diverse compound libraries, 2-(Aminomethyl)benzofuran provides a reliable and versatile foundation for developing the next generation of therapeutic agents.

References

-

MySkinRecipes. 2-(Aminomethyl)benzofuran. [Link]

-

PubMed. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. [Link]

-

PubChem. 2,5-Bis(aminomethyl)furan. [Link]

-

ResearchGate. One-pot synthesis of 2-amino-3-arylbenzofurans. [Link]

-

National Institutes of Health (NIH). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. [Link]

-

PubChem. 2-[(2~{S})-2-(aminomethyl)-5-chloranyl-2-phenyl-3~{H}-1-benzofuran-4-yl]benzamide. [Link]

-

Lau, C. K., et al. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

-

Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

-

ResearchGate. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. [Link]

-

National Institutes of Health (NIH). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

-

U.S. Department of Justice, Drug Enforcement Administration. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. [Link]

-

PubMed. Bioactive Benzofuran derivatives: A review. [Link]

-

PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]

Sources

- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 5. researchgate.net [researchgate.net]

- 6. 2-(Aminomethyl)benzofuran [myskinrecipes.com]

- 7. chemscene.com [chemscene.com]

- 8. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: A Technical Guide to the Synthesis of 2-(Aminomethyl)benzofuran from 2-Cyanobenzofuran

Abstract

2-(Aminomethyl)benzofuran is a pivotal structural motif and a key building block in the synthesis of pharmacologically active compounds, including serotonin receptor agonists and SIRT2 inhibitors.[1][2] Its synthesis from the readily accessible precursor, 2-cyanobenzofuran, is a critical transformation for drug development pipelines. This guide provides an in-depth technical analysis of the primary synthetic routes for this conversion, focusing on the reduction of the nitrile functionality. We will dissect the mechanistic underpinnings, operational protocols, and comparative advantages of three core methodologies: Catalytic Hydrogenation using Raney® Nickel, chemical reduction with Lithium Aluminum Hydride (LAH), and Borane-mediated reduction. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of these synthetic pathways.

Introduction: The Strategic Importance of 2-(Aminomethyl)benzofuran

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[3][4] The introduction of an aminomethyl group at the 2-position creates a versatile handle for further molecular elaboration, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. The conversion of 2-cyanobenzofuran to 2-(aminomethyl)benzofuran is, therefore, a foundational step in many synthetic campaigns.

The primary challenge in this transformation is the selective reduction of a nitrile to a primary amine while avoiding the formation of secondary or tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the final product.[5] The choice of reducing agent and reaction conditions is paramount to achieving high yield and purity.

Strategic Overview: Pathways for Nitrile Reduction

The reduction of the cyano group in 2-cyanobenzofuran to a primary aminomethyl group can be broadly categorized into two strategic approaches: heterogeneous catalytic hydrogenation and homogeneous chemical reduction with hydride donors.

Caption: Core synthetic strategies for the reduction of 2-cyanobenzofuran.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely employed industrial method valued for its efficiency, scalability, and favorable environmental profile (often producing only water as a byproduct). Raney® Nickel is a high-surface-area nickel catalyst that is particularly effective for nitrile reductions.[6]

Mechanistic Rationale

The reaction occurs on the surface of the nickel catalyst. Both hydrogen gas and the nitrile group of the 2-cyanobenzofuran are adsorbed onto the catalyst surface. The π-bonds of the nitrile are weakened, allowing for the stepwise addition of hydrogen atoms. This process proceeds via an imine intermediate, which is also hydrogenated on the surface to yield the primary amine. The high concentration of hydrogen on the catalyst surface and the rapid hydrogenation of the intermediate imine help to suppress the formation of secondary amine byproducts.

A key advantage is the potential for transfer hydrogenation, where a hydrogen donor like 2-propanol can be used instead of high-pressure hydrogen gas, making the procedure less hazardous and more accessible for standard laboratory setups.[7]

Experimental Protocol: Transfer Hydrogenation

-

Catalyst Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Raney® Nickel (commercially available as a 50% slurry in water). Wash the catalyst by carefully decanting the water and replacing it with absolute ethanol (3x washes). Caution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry.[6]

-

Reaction Setup: To the flask containing the washed Raney® Nickel slurry in ethanol, add 2-cyanobenzofuran.

-

Hydrogen Donor Addition: Add 2-propanol, which will serve as the hydrogen donor. For some aliphatic nitriles, the addition of a base like KOH can improve efficiency, though this should be optimized for the specific substrate.[7]

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the nickel catalyst. The Celite® pad should be kept wet with solvent during filtration to prevent the catalyst from igniting upon contact with air. Wash the filter cake thoroughly with ethanol or methanol.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-(aminomethyl)benzofuran, which can be further purified by column chromatography or crystallization.

Data Summary

| Method | Hydrogen Source | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Typical Yield (%) |

| Catalytic Hydrogenation | H₂ (gas) | 5-10% | Methanol / Ethanol | 25-50 | >90 |

| Transfer Hydrogenation | 2-Propanol | 10-20% | 2-Propanol | Reflux (~82) | 85-95 |

Method 2: Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄ or LAH) is an exceptionally powerful and versatile reducing agent capable of reducing a wide array of functional groups, including nitriles.[8][9] Its high reactivity necessitates stringent safety protocols and anhydrous conditions.

Mechanistic Rationale

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile. This occurs in two successive additions. The first addition forms an imine-aluminum complex. A second hydride transfer reduces this intermediate to a di-anionic nitrogen species complexed with aluminum. The subsequent aqueous work-up protonates the nitrogen to furnish the final primary amine. The strength of the Al-H bond makes LAH significantly more reactive than borohydride reagents.[10]

Caption: Simplified mechanism of nitrile reduction using LiAlH₄.

Safety and Handling of LAH

-

Extreme Water Reactivity: LAH reacts violently and exothermically with water, alcohols, and other protic sources, releasing flammable hydrogen gas.[11][12][13] All glassware must be oven- or flame-dried, and all solvents must be anhydrous. The reaction must be run under an inert atmosphere (Nitrogen or Argon).

-

Pyrophoric Nature: LAH powder can ignite in moist air or from friction.[11] Handling should be done in a fume hood, away from ignition sources.

-

Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses, and impervious gloves.[11][12]

-

Spill Management: Spills must be immediately covered with dry sand, dry soda ash, or powdered lime. NEVER use water or a carbon dioxide extinguisher. [11][13][14]

Experimental Protocol

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel under a positive pressure of inert gas.

-

Reagent Addition: Suspend LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) in the reaction flask and cool the slurry to 0 °C in an ice bath.

-

Substrate Addition: Dissolve 2-cyanobenzofuran in the same anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred LAH slurry, maintaining the internal temperature below 10 °C.[15]

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. It may be gently refluxed for several hours to ensure complete conversion (monitor by TLC).

-

Work-up (Fieser Method): This quenching procedure is critical for safety and ease of product isolation.[16][17] a. Cool the reaction mixture back to 0 °C. b. For every X g of LAH used, slowly and sequentially add: i. X mL of water, dropwise. (Vigorous H₂ evolution) ii. X mL of 15% aqueous NaOH solution, dropwise. iii. 3X mL of water, dropwise. c. Remove the ice bath and stir the mixture vigorously for 30-60 minutes. A granular white precipitate of aluminum salts should form. d. Add anhydrous magnesium sulfate or sodium sulfate to the mixture to aid in drying and granulation. Stir for another 15 minutes.[16][17]

-

Isolation: Filter the granular solid through a pad of Celite® and wash the solid thoroughly with ether or THF. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

Method 3: Borane-Mediated Reduction

Borane complexes, such as Borane-THF (BH₃·THF) or Borane-dimethyl sulfide (BH₃·SMe₂), offer a milder alternative to LAH. They exhibit excellent chemoselectivity and are often used when other reducible functional groups (e.g., esters, carboxylic acids) are present that need to be preserved.[18][19]

Mechanistic Rationale

Borane is an electrophilic reducing agent. The reaction is initiated by the coordination of the nitrogen lone pair of the nitrile to the boron atom. This is followed by the intramolecular transfer of a hydride from boron to the carbon atom. This process repeats to fully reduce the carbon-nitrogen triple bond. The final product is an amine-borane complex, which is stable until it is hydrolyzed during an acidic work-up.[20]

Experimental Protocol

-

Reaction Setup: In a dry, inert-atmosphere flask, dissolve 2-cyanobenzofuran in anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C and add a solution of BH₃·THF (typically 1M in THF, ~2 equivalents) dropwise via syringe.

-

Reaction Execution: Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Work-up: Cool the reaction to 0 °C. Cautiously add 6M HCl dropwise to quench excess borane and hydrolyze the amine-borane complex.

-

Isolation: Make the solution basic by adding aqueous NaOH. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, filter, and concentrate to yield the product.

Comparative Analysis of Reduction Methods

The selection of an optimal method depends on laboratory capabilities, safety considerations, substrate complexity, and desired scale.

| Feature | Catalytic Hydrogenation (Raney® Ni) | Lithium Aluminum Hydride (LAH) | Borane (BH₃·THF) |

| Reactivity | High | Very High | High, but more selective |

| Safety | Pyrophoric catalyst (when dry), Flammable H₂ gas | Pyrophoric, reacts violently with water | Toxic, flammable, reacts with water |

| Conditions | Mild to moderate T/P | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere |

| Chemoselectivity | Good; may reduce C=C bonds | Poor; reduces most polar π-bonds | Excellent; tolerates esters, acids |

| Work-up | Simple filtration | Complex, hazardous quenching | Requires acidic/basic steps |

| Scalability | Excellent; preferred for industrial scale | Challenging due to safety/exotherm | Good |

| Ideal Use Case | Large-scale, clean reductions of simple nitriles | When maximum reducing power is needed | Substrates with multiple reducible groups |

Conclusion

The synthesis of 2-(aminomethyl)benzofuran from 2-cyanobenzofuran is a well-established yet nuanced transformation. For large-scale, cost-effective synthesis where chemoselectivity is not a primary concern, Catalytic Hydrogenation with Raney® Nickel is the method of choice. For laboratory-scale synthesis requiring immense reducing power, Lithium Aluminum Hydride is highly effective, provided that stringent safety protocols are meticulously followed, particularly during the Fieser work-up. When the substrate contains other sensitive functional groups such as esters, Borane-mediated reduction offers the superior chemoselectivity required to obtain the desired product cleanly. A thorough understanding of the mechanistic principles and practical handling requirements of each method is essential for any scientist or researcher working to incorporate this valuable building block into their drug discovery programs.

References

-

A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). ACS Publications. [Link]

-

Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar. [Link]

-

Lithium Aluminum Hydride | Office of Environmental Health and Safety. (n.d.). Princeton University. [Link]

-

Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. (n.d.). Semantic Scholar. [Link]

-

LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]

-

B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. (2020). National Institutes of Health (NIH). [Link]

-

Copper-Catalyzed Preparation of 2-Aryl-3-cyanobenzofurans with Bright Blue Photoluminescence. (2016). ACS Publications. [Link]

-

Reduction of activated aromatic nitriles with ammonia borane. (n.d.). ResearchGate. [Link]

-

Magic Formulas: Fieser Workup (LAH and DiBAL). (n.d.). University of Rochester Department of Chemistry. [Link]

-

Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester Department of Chemistry. [Link]

-

Mechanism of reduction of nitrile with Borane-THF. (2019). Reddit. [Link]

-

Manganese catalysed reduction of nitriles with amine boranes. (2024). Royal Society of Chemistry. [Link]

-

Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. (2001). PubMed. [Link]

-

Borane as a Reducing Agent. (2020). YouTube. [Link]

-

Can anyone suggest the best method for lithium aluminium hydride work up? (2014). ResearchGate. [Link]

-

Raney nickel. (n.d.). Wikipedia. [Link]

-

The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (n.d.). ResearchGate. [Link]

-

Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. (n.d.). ResearchGate. [Link]

-

LAH reduction, first timer. (2022). Reddit. [Link]

-

Generation of 2-cyanobenzofurans(thiophenes). (n.d.). ResearchGate. [Link]

-

A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). National Institutes of Health (NIH). [Link]

-

Strategies for the diversified synthesis of 2-aminobenzofurans. (n.d.). ResearchGate. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford. [Link]

-

One-pot synthesis of 2-amino-3-arylbenzofurans. (2020). ResearchGate. [Link]

-

N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. (n.d.). PubMed. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health (NIH). [Link]

-

Lithium aluminium hydride. (n.d.). Wikipedia. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

-

New Synthetic Method for Benzofurans from 2-(Cyanomethyl)phenyl Derivatives. (2025). ResearchGate. [Link]

-

Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). MDPI. [Link]

-

Heterogeneous catalytic hydrogenation of benzofurans. (n.d.). ResearchGate. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

-

19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]

-

The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). National Institutes of Health (NIH). [Link]

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). YouTube. [Link]

-

Recent Advances in Catalytic Hydrogenation of Furfural. (n.d.). MDPI. [Link]

-

112: Catalytic hydrogenation of alkene. (2020). YouTube. [Link]

-

A Brief Introduction to Catalytic Hydrogenation of Alkenes. (2013). YouTube. [Link]

Sources

- 1. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Raney nickel - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. westliberty.edu [westliberty.edu]

- 13. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. nj.gov [nj.gov]

- 15. ch.ic.ac.uk [ch.ic.ac.uk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Magic Formulas [chem.rochester.edu]

- 18. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. reddit.com [reddit.com]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-(Aminomethyl)benzofuran

For Immediate Release

A Deep Dive into the Synthetic Lineage of a Key Pharmaceutical Building Block

This technical guide offers an in-depth exploration of the discovery and seminal synthesis of 2-(aminomethyl)benzofuran, a heterocyclic compound that has emerged as a cornerstone in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document navigates the historical context of its creation and elucidates the chemical principles that underpin its synthesis, from foundational methods to contemporary advancements.

Introduction: The Significance of the 2-(Aminomethyl)benzofuran Moiety

The benzofuran nucleus, a fusion of benzene and furan rings, is a structural motif prevalent in a vast array of natural products and synthetic compounds exhibiting significant biological activity.[1][2] The introduction of an aminomethyl group at the 2-position of the benzofuran ring system imparts a unique combination of structural rigidity and functional group accessibility, making 2-(aminomethyl)benzofuran a "privileged scaffold" in drug discovery. This moiety is particularly valuable in the development of central nervous system (CNS) drugs, where it has been instrumental in creating molecules that interact with serotonin and dopamine receptors.[3] Its application extends to potential treatments for neurological disorders such as depression, anxiety, and Parkinson's disease.[3] The inherent value of this building block necessitates a thorough understanding of its synthetic origins and evolution.

The Dawn of Benzofuran Chemistry: A Plausible First Synthesis

While a singular, definitive publication heralding the "first synthesis" of 2-(aminomethyl)benzofuran is not readily apparent in the historical literature, a logical reconstruction of its earliest preparation can be inferred from the fundamental principles of benzofuran chemistry established in the late 19th and early 20th centuries. The most probable early route would have leveraged the reactivity of a pre-formed benzofuran core, a strategy that remains conceptually relevant today.

This plausible inaugural synthesis would likely have been a two-step process, beginning with the electrophilic substitution of the benzofuran ring to introduce a handle for subsequent amination.

Experimental Protocol: A Reconstructed Classical Synthesis

Step 1: Halomethylation of Benzofuran

The introduction of a reactive chloromethyl or bromomethyl group at the 2-position of the benzofuran ring would have been the critical first step. This could have been achieved through a reaction of benzofuran with formaldehyde and a hydrogen halide, a process analogous to the well-established chloromethylation of aromatic compounds.

-

Rationale: The 2-position of benzofuran is known to be the most susceptible to electrophilic attack due to the electron-donating effect of the oxygen atom, which stabilizes the intermediate carbocation.[4]

Step 2: Nucleophilic Substitution with an Amine Source

The resulting 2-(halomethyl)benzofuran would then be subjected to nucleophilic substitution with a source of ammonia or a protected amine equivalent. The Gabriel synthesis, a robust method for converting primary alkyl halides to primary amines, stands out as a highly probable choice for this transformation due to its reliability and avoidance of over-alkylation.

-

Reaction Workflow:

-

2-(Chloromethyl)benzofuran is reacted with potassium phthalimide to form the N-substituted phthalimide derivative.

-

Subsequent cleavage of the phthalimide group, typically via hydrazinolysis with hydrazine hydrate, liberates the desired primary amine, 2-(aminomethyl)benzofuran.

-

This reconstructed pathway, while not definitively documented as the first, represents a logical and chemically sound approach based on the synthetic methodologies available to early organic chemists.

Modern Synthetic Strategies: Efficiency and Versatility

Contemporary organic synthesis has ushered in more direct and efficient methods for the preparation of 2-(aminomethyl)benzofuran and its derivatives. These modern routes often build the aminomethyl functionality into the benzofuran ring system during its formation or employ more sophisticated catalytic methods.

One such elegant and effective approach involves a microwave-assisted route directly from carboxylic acids, which allows for the preparation of α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids without racemization and in good yields.[5]

Experimental Protocol: A Modern, Efficient Synthesis

A notable modern synthesis involves the reduction of 2-cyanobenzofuran, which itself can be prepared from salicylaldehyde.

Step 1: Synthesis of 2-Cyanobenzofuran

A common method for the synthesis of the benzofuran ring is the reaction of salicylaldehyde with a halo-compound in the presence of a base.[6][7]

-

Procedure: Salicylaldehyde is reacted with chloroacetonitrile in the presence of a base such as potassium carbonate to yield 2-cyanobenzofuran.

Step 2: Reduction of the Nitrile

The nitrile group of 2-cyanobenzofuran is then reduced to the primary amine.

-

Reagents: Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) are effective for this transformation.

-

Rationale: The reduction of nitriles is a fundamental and high-yielding reaction in organic synthesis, providing a direct route to primary amines.

Quantitative Data Summary

| Method | Key Steps | Typical Yields | Advantages |

| Classical Approach | 1. Halomethylation of benzofuran2. Gabriel synthesis or amination | Moderate | Based on well-established, fundamental reactions. |

| Modern Approach | 1. Synthesis of 2-cyanobenzofuran2. Reduction of the nitrile group | Good to High | More direct, higher yielding, and often uses readily available starting materials. |

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic strategies, the following diagrams illustrate the logical flow of each approach.

Caption: A plausible classical synthetic route to 2-(aminomethyl)benzofuran.

Caption: A modern and efficient synthetic pathway to 2-(aminomethyl)benzofuran.

Conclusion and Future Perspectives

The journey from the inferred classical synthesis of 2-(aminomethyl)benzofuran to the highly optimized modern methodologies reflects the broader evolution of organic chemistry. The enduring importance of this scaffold in medicinal chemistry continues to drive innovation in its synthesis and the synthesis of its derivatives. Future research will likely focus on developing even more atom-economical and environmentally benign synthetic routes, potentially leveraging C-H activation or biocatalytic methods, to further enhance the accessibility of this critical pharmaceutical building block.

References

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

-

Substituted benzofuran. (2023, December 2). In Wikipedia. Retrieved from [Link]

-

Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- Synthesis and some reactions of benzofuran analogues of 2-aminochalcones. (2000). Indian Journal of Chemistry - Section B.

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

-